10,16-Dihydroxyhexadecanoic acid

Description

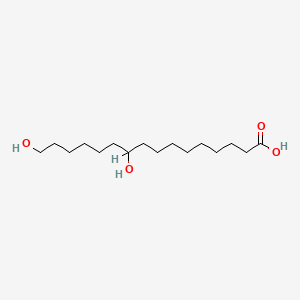

Structure

3D Structure

Properties

IUPAC Name |

10,16-dihydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O4/c17-14-10-6-5-8-12-15(18)11-7-3-1-2-4-9-13-16(19)20/h15,17-18H,1-14H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZBXAQGWLMYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)O)CCCC(CCCCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954121 | |

| Record name | 10,16-Dihydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-10,16-Dihydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3233-90-7, 69232-67-3 | |

| Record name | 10,16-Dihydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,16-Dihydroxyhexadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,16-Dihydroxyhexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-10,16-Dihydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

74 - 75 °C | |

| Record name | (S)-10,16-Dihydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Methodologies for 10,16 Dihydroxyhexadecanoic Acid

10,16-Dihydroxyhexadecanoic acid, also known as 10,16-dihydroxypalmitic acid, is a naturally occurring long-chain fatty acid. It is a prominent structural component of cutin, the waxy polyester (B1180765) that forms the protective outer layer of the aerial parts of higher plants, such as leaves, fruits, and stems.

The most significant and widely studied source of this compound is the cuticle of the tomato (Solanum lycopersicum). researchgate.netuni.lu In fact, this compound is the principal monomer of tomato cutin, constituting a substantial portion of the depolymerized cuticular material. uni.lu Besides tomatoes, it can also be found in other plants, including the garden tomato variety and gooseberry. foodb.ca The naturally occurring form in tomato cuticles has been identified as the (S)-enantiomer.

The isolation of this compound from its primary natural source, tomato peels, involves the depolymerization of the cutin polymer. uni.luyoutube.com This process is typically achieved through alkaline hydrolysis, which breaks down the ester bonds of the polyester matrix, releasing the constituent monomers. Following depolymerization, a series of extraction and purification steps, often involving chromatographic techniques, are employed to isolate the pure compound. researchgate.netuni.lu

Chemical Synthesis of 10,16 Dihydroxyhexadecanoic Acid

While 10,16-dihydroxyhexadecanoic acid is abundant in certain plant materials, chemical synthesis provides a means to produce this compound with high purity and to access specific stereoisomers for research and potential applications. The asymmetric synthesis of both the (R)- and (S)-enantiomers of this compound has been successfully achieved, which was a crucial step in confirming the absolute configuration of the naturally occurring monomer. researchgate.net

The synthesis of derivatives of this compound has also been explored. For instance, the hydroxyl groups of the naturally isolated acid can be protected using reagents like t-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole (B134444) in dimethylformamide (DMF). nist.gov This allows for selective reactions at other positions of the molecule.

Furthermore, the isolated this compound can serve as a starting material for the synthesis of other valuable monomers. hmdb.canih.gov For example, it has been used to efficiently synthesize 16-hydroxy-10-oxo-hexadecanoic acid and 7-oxohexa-decanedioic acid. hmdb.canih.gov These transformations typically involve oxidation reactions of the hydroxyl groups.

Biosynthesis and Metabolic Pathways of 10,16 Dihydroxyhexadecanoic Acid

Enzymatic Pathways in Plant Cutin Biosynthesis

Role of Glycerol-3-Phosphate Acyltransferases

Glycerol-3-phosphate acyltransferases (GPATs) are key enzymes in the synthesis of glycerolipids. In the context of cutin biosynthesis, specific isoforms of GPATs play a crucial role in the acylation of glycerol-3-phosphate, leading to the formation of lysophosphatidic acid. Research has shown that in Arabidopsis, GPAT4 and GPAT6 are particularly involved in the production of monoacylglycerols that serve as precursors for cutin monomers. nih.gov These enzymes esterify a fatty acid to a glycerol (B35011) backbone, a critical step for the subsequent modifications and transport of cutin precursors. While not directly hydroxylating the fatty acid chain, GPATs are essential for channeling fatty acids into the cutin biosynthetic pathway, thereby initiating the process that will ultimately yield 10,16-dihydroxyhexadecanoic acid.

Identification of Key Enzymes in Hydroxylation and Esterification

The defining characteristic of this compound is the presence of hydroxyl groups at the 10th and 16th carbon positions. This is achieved through the action of specific hydroxylase enzymes. The biosynthesis involves two distinct hydroxylation events:

ω-Hydroxylation: The hydroxylation at the terminal (ω) C16 position is typically catalyzed by members of the cytochrome P450 (CYP) superfamily , specifically the CYP86A subfamily. These enzymes are fatty acid ω-hydroxylases that introduce a hydroxyl group at the methyl end of the fatty acid chain.

In-chain Hydroxylation: The hydroxylation at the C10 position is carried out by another group of cytochrome P450 enzymes, primarily from the CYP77A subfamily. These enzymes are known for their ability to catalyze the mid-chain hydroxylation of fatty acids.

Following hydroxylation, the modified fatty acids are esterified to form the complex cutin polymer. This final polymerization step is catalyzed by cutin synthases , such as the well-characterized CUTIN SYNTHASE 1 (CUS1) from tomato.

Substrate Specificity and Metabolic Flux Studies

The enzymes involved in the biosynthesis of this compound exhibit a degree of substrate specificity. The CYP86A and CYP77A enzymes preferentially act on C16 and C18 fatty acids. The precise substrate specificity can vary between different plant species and even between different isoforms of the enzymes within the same plant, which contributes to the diversity of cutin composition across the plant kingdom.

Metabolic flux analysis, which studies the rate of turnover of metabolites in a biological system, for this compound biosynthesis is still an area of active research. However, it is understood that the flux through this pathway is tightly regulated and is influenced by developmental cues and environmental stresses. For instance, the expression of the genes encoding the biosynthetic enzymes is often upregulated during periods of rapid cuticle expansion, such as fruit development.

Comparative Biosynthesis with Related Hydroxy Fatty Acids

The biosynthesis of this compound shares many similarities with other hydroxy fatty acids found in cutin. However, subtle differences in the enzymatic machinery lead to the production of a variety of monomers.

Differentiation from 9,16-Dihydroxyhexadecanoic Acid Biosynthesis

In many plants, this compound is found alongside its positional isomer, 9,16-dihydroxyhexadecanoic acid . Both isomers are often found as mixtures within the cutin polymer. The key difference in their biosynthesis lies in the regiospecificity of the in-chain hydroxylase enzyme. While a CYP77A enzyme is responsible for the C10 hydroxylation to produce this compound, a different, yet closely related, enzyme from the same family is presumed to catalyze the hydroxylation at the C9 position to yield 9,16-dihydroxyhexadecanoic acid.

Mechanisms Leading to Positional Isomerism in Dihydroxyhexadecanoic Acids

The occurrence of positional isomers like 9,16- and this compound is a direct result of the evolution of multiple cytochrome P450 enzymes with distinct but similar functions. The mechanism of this positional isomerism is rooted in the active site architecture of the specific CYP77A isoforms. These enzymes bind the fatty acid substrate in a particular orientation, and slight variations in the amino acid residues within the active site can alter the positioning of the fatty acid, thereby exposing either the C9 or C10 position to the catalytic heme center for hydroxylation. This enzymatic promiscuity and the presence of multiple gene copies encoding these hydroxylases contribute to the chemical diversity of plant cutin.

| Enzyme | Function in this compound Biosynthesis | Substrate(s) | Product(s) |

| Glycerol-3-Phosphate Acyltransferases (GPATs) | Acylation of glycerol-3-phosphate to initiate cutin precursor synthesis. | Glycerol-3-phosphate, Palmitoyl-CoA | Lysophosphatidic acid |

| CYP86A Subfamily (ω-hydroxylase) | Terminal hydroxylation of the fatty acid chain. | Palmitic acid | 16-Hydroxypalmitic acid |

| CYP77A Subfamily (in-chain hydroxylase) | Mid-chain hydroxylation of the fatty acid. | 16-Hydroxypalmitic acid | This compound |

| Cutin Synthase (e.g., CUS1) | Polymerization of monomers into the cutin polyester (B1180765). | This compound monomers | Cutin polymer |

Microbial Biotransformation and Production Routes

The production of specialized fatty acids like this compound is not limited to plants. Advances in biotechnology have enabled the use of microorganisms as cellular factories for the synthesis of these valuable chemicals through biotransformation and engineered metabolic pathways.

Engineered Microbial Systems for Dihydroxy Fatty Acid Synthesis

Metabolic engineering and synthetic biology have provided pathways for producing dihydroxy fatty acids in various microorganisms, offering an alternative to chemical synthesis or extraction from natural sources. frontiersin.org Model organisms such as Escherichia coli and Saccharomyces cerevisiae are frequently chosen for this purpose due to their rapid growth, well-understood genetics, and established industrial relevance. frontiersin.orgnih.gov The core strategy involves introducing and optimizing heterologous enzymatic pathways that can convert native fatty acids or supplemented precursors into the desired dihydroxy products.

Key to this process is the selection of appropriate enzymes capable of performing the necessary hydroxylation reactions at specific carbon positions. The primary classes of enzymes utilized include:

Cytochrome P450 Monooxygenases (P450s): These are highly versatile enzymes that can catalyze the hydroxylation of a wide range of substrates. By introducing specific P450s, such as those from the CYP102 family, microbes can be engineered to produce hydroxy fatty acids. researchgate.net These systems often require fusion to a redox partner to ensure efficient electron transfer for catalytic activity. researchgate.net

Lipoxygenases (LOXs): LOXs are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. Certain microbial LOXs have been discovered to possess double dioxygenating activity, enabling the synthesis of dihydroxy fatty acids. nih.gov For instance, a 12S-LOX from the bacterium Endozoicomonas numazuensis demonstrated significantly higher efficiency in producing dihydroxy fatty acids compared to previously reported enzymes. nih.gov

Diol Synthases (DOS): These enzymes are capable of producing di-hydroxy fatty acids. researchgate.net

Hydratases: These enzymes can also be involved in the hydroxylation of fatty acids. frontiersin.org

The process of engineering these microbes involves advanced genetic tools, including CRISPR-Cas systems, to precisely modify the host's genome. nih.gov This allows for the integration of new biosynthetic pathways, deletion of competing metabolic pathways to increase precursor availability, and the fine-tuning of gene expression to maximize yield and productivity. frontiersin.orgnih.gov

| Enzyme Class | Function | Example Organism Source | Common Microbial Host | Reference |

|---|---|---|---|---|

| Cytochrome P450s (e.g., CYP102 family) | Catalyzes hydroxylation at various positions on the fatty acid chain. | Bacteria | Escherichia coli, Saccharomyces cerevisiae | frontiersin.orgresearchgate.net |

| Lipoxygenases (LOXs) | Catalyzes dioxygenation of polyunsaturated fatty acids to form dihydroxy fatty acids. | Endozoicomonas numazuensis | Escherichia coli | nih.gov |

| Diol Synthases (DOS) | Synthesizes di-hydroxy fatty acids. | Bacteria, Fungi | Escherichia coli | researchgate.net |

Comparative Analysis of Microbial vs. Plant Biosynthetic Routes

Both microbial and plant systems offer viable routes for the production of this compound, but they differ significantly in their mechanisms, efficiency, and scalability.

Plant Biosynthetic Route: In plants like Arabidopsis thaliana, this compound is a major component of cutin, the protective polyester layer on the epidermis. researchgate.net Its synthesis is a multi-step enzymatic process occurring within plant cells. The pathway begins with palmitic acid and involves two key hydroxylation steps catalyzed by distinct cytochrome P450 enzymes:

ω-hydroxylation: An enzyme from the CYP86A family first hydroxylates palmitic acid at the terminal (C16) position to produce 16-hydroxypalmitic acid. researchgate.net

In-chain hydroxylation: Subsequently, a CYP77A family enzyme hydroxylates the 16-hydroxypalmitic acid at the C10 position to yield this compound. researchgate.net

This pathway is naturally regulated by the plant's developmental needs and environmental conditions. The primary function is structural, contributing to the integrity of the plant cuticle. researchgate.net

Microbial Biosynthetic Route: Microbial production, by contrast, is an engineered process designed for high-yield synthesis. It relies on introducing the necessary enzymes into a microbial host that can efficiently convert a substrate into the final product. frontiersin.org While plants use a sequential two-step P450 system for this compound, microbial systems can be engineered with a variety of enzymes, including P450s, lipoxygenases, or diol synthases, sourced from diverse organisms to achieve hydroxylation. researchgate.netnih.gov

Comparison: The primary advantage of microbial systems is the potential for process optimization and scalability. nih.gov Fermentation in controlled bioreactors allows for high-density cell growth and continuous production, independent of geography or climate. Genetic engineering tools enable the rational design of metabolic pathways to maximize flux towards the desired product, potentially achieving higher titers and productivity than what is naturally possible in plants. frontiersin.org

Conversely, the plant-based route represents a naturally evolved and self-sustaining system. However, production yields are limited by the plant's growth cycle, biomass, and the compound's natural concentration in the tissue. Extracting and purifying the compound from plant sources can also be complex and costly.

| Feature | Plant Biosynthetic Route | Engineered Microbial Route | Reference |

|---|---|---|---|

| Primary Purpose | Structural component of plant cutin. | Biotechnological production of a target chemical. | nih.govresearchgate.net |

| Key Enzymes | Specific Cytochrome P450s (CYP86A, CYP77A). | Diverse enzymes (P450s, LOXs, Diol Synthases) from various organisms. | researchgate.netnih.govresearchgate.net |

| Substrate | Typically endogenous palmitic acid. | Can utilize endogenous fatty acids or externally supplied precursors. | frontiersin.orgresearchgate.net |

| Regulation | Developmentally and environmentally regulated. | Controlled by engineered genetic circuits for optimized production. | nih.govresearchgate.net |

| Scalability & Yield | Limited by plant growth, biomass, and extraction efficiency. | Highly scalable via fermentation; potential for high yields through metabolic engineering. | frontiersin.orgnih.gov |

Applications in Sustainable Materials Science and Biotechnology Non Medical

Development of Biodegradable Polyesters and Bioplastics

10,16-Dihydroxyhexadecanoic acid, a major monomer component of cutin from sources like tomato peels, is a focal point in the development of sustainable materials. nih.govnih.govmdpi.comoup.com Its bifunctional nature, possessing both a carboxyl and two hydroxyl groups, makes it a valuable precursor for creating biodegradable polyesters and bioplastics. nih.govnih.govmdpi.comoup.com These biomaterials are gaining attention as environmentally friendly alternatives to petroleum-based plastics. nih.govoup.com

Synthesis of Aliphatic Polyesters with Tunable Properties

The structure of this compound allows for the synthesis of a variety of aliphatic polyesters with properties that can be tailored for specific applications. nih.govmdpi.com Through chemical and enzymatic reactions, this monomer can be modified to produce other useful monomers, such as 16-hydroxy-10-oxo-hexadecanoic acid and 7-oxohexadecanedioic acid. nih.govmdpi.comnih.gov These derived monomers can then be polymerized, sometimes in combination with other diols or diacids, to create linear or branched polyesters. nih.govmdpi.comfrontiersin.org

The choice of co-monomers and the polymerization method significantly influence the final properties of the polyester (B1180765), including its molecular weight, crystallinity, and ultimately its mechanical and thermal characteristics. nih.govfrontiersin.org For instance, polycondensation of 7-oxohexadecanedioic acid (derived from this compound) with 1,8-octanediol (B150283) yields a polyester with specific molecular weights. nih.gov Enzymatic polymerization using lipases like Candida antarctica lipase (B570770) B (CAL-B) has been shown to be an effective method for producing these polyesters. nih.govnih.gov Furthermore, the use of ionic liquids as catalysts has also been explored, resulting in polyesters with different physicochemical properties compared to those produced by enzymatic methods. frontiersin.org

| Polymerization Method | Catalyst/Medium | Resulting Polymer/Properties | Reference |

| Polycondensation | - | Polyester (poly(ω-carboxyl PA-co-OD)) with Mw = 2155.15 and Mn = 1637.27 | nih.gov |

| Enzymatic Polymerization | Candida antarctica lipase B (CAL-B) in toluene (B28343) | Polyesters with Mw ≈ 982 Da | nih.gov |

| Ionic Liquid Catalyzed Polymerization | Choline (B1196258) chloride·2ZnCl2 | Insoluble polyesters, varying from powder to viscous consistency depending on temperature | frontiersin.org |

Utilization in Biodegradable Packaging Materials and Agricultural Films

The biodegradable nature of polyesters derived from this compound makes them promising candidates for use in single-use applications like packaging materials and agricultural films. nih.govoup.comresearchgate.net The goal is to replace conventional, non-biodegradable plastics that contribute to environmental pollution. nih.gov Research has focused on creating films from these biopolyesters and characterizing their properties. nih.govmdpi.com For example, films have been formed using techniques like the Langmuir-Blodgett trough and analyzed for their surface characteristics. nih.gov

The inherent biodegradability of cutin-derived polymers means they can be broken down by microorganisms in the soil, reducing plastic waste in agricultural settings. researchgate.netnih.gov This is particularly advantageous for products like mulch films, which can be tilled into the soil after use.

Green Chemistry Approaches for Polymer Synthesis

The synthesis of polyesters from this compound aligns with the principles of green chemistry. nih.govoup.comfrontiersin.org This monomer can be sourced from agro-industrial waste, such as tomato peels, which provides a renewable feedstock and adds value to what would otherwise be discarded. nih.govmdpi.com

Enzymatic catalysis, particularly with lipases, is a key green chemistry approach used in the polymerization of this compound. nih.govnih.gov These enzymatic reactions are often conducted under mild conditions, reducing energy consumption and the need for harsh chemical catalysts. nih.govnih.gov The use of ionic liquids as recyclable catalysts also represents a greener alternative to traditional polymerization methods. frontiersin.org These approaches aim to create more sustainable manufacturing processes for bioplastics. frontiersin.org

Potential in Agro-biotechnology and Plant Protection

Beyond materials science, this compound and related cutin monomers have shown potential in agricultural biotechnology, particularly in enhancing plant defense mechanisms.

Enhancement of Crop Resistance to Diseases

Cutin monomers, including this compound, can play a role in a plant's natural defense against pathogens. nih.gov Research has shown that these molecules can activate defense responses in plants. nih.gov For example, specific stereoisomers of this compound have been found to differ in their ability to activate the fungal pathogen Colletotrichum trifolii. nih.govresearchgate.net This suggests that these compounds can act as signaling molecules that trigger a plant's immune system.

The presence of these compounds in the plant cuticle, the first line of defense against invading microbes, highlights their importance in plant health. oup.comgsartor.org Understanding how these molecules enhance crop resistance could lead to new strategies for developing more resilient crop varieties.

Reduced Reliance on Chemical Pesticides

By bolstering a plant's innate immunity, the application of cutin-derived molecules could potentially reduce the need for synthetic chemical pesticides. nih.gov The activation of a plant's defense system by these natural compounds can make it less susceptible to attack by pathogens. nih.gov This approach to crop protection is part of a broader strategy to develop more sustainable agricultural practices that minimize environmental impact.

Research into the specific interactions between cutin monomers and plant pathogens is ongoing. nih.gov The goal is to harness these natural defense-eliciting properties to create novel, environmentally benign methods for protecting crops from disease.

Novel Chemical Precursors for Industrial Applications

This compound, a prominent monomer obtainable from tomato cuticle waste, is emerging as a valuable platform chemical for various industrial applications. frontiersin.orgmdpi.com Its bifunctional nature, possessing both a mid-chain and a terminal hydroxyl group along with a carboxylic acid function, allows for its conversion into a range of valuable derivatives, including long-chain dicarboxylic acids and specialized polyesters. nih.govresearchgate.net

Synthesis of Long-Chain Dicarboxylic Acids

Long-chain α,ω-dicarboxylic acids are important industrial chemicals used in the manufacturing of high-performance polymers, lubricants, adhesives, and fragrances. nih.govmdpi.com However, the synthesis of dicarboxylic acids with more than 13 carbons is often challenging and costly to achieve on a large scale through traditional chemical routes, which frequently rely on non-renewable petrochemical feedstocks. nih.govnih.gov

This compound (10,16-DHPA) offers a renewable and sustainable route to produce functionalized C16 dicarboxylic acids. nih.gov Through a mild oxidation process, 10,16-DHPA can be efficiently converted into derivatives that serve as precursors for these valuable long-chain diacids. One notable example is the oxidation of 10,16-DHPA using pyridinium (B92312) chlorochromate (PCC) as the oxidizing agent. nih.govnih.gov This reaction yields 7-oxohexadecanedioic acid with a good yield of over 70%. mdpi.comnih.gov This keto-diacid is a versatile monomer that can be used in further polymerization reactions. mdpi.comnih.gov The successful conversion is confirmed by the appearance of a keto group signal and two carboxylic group signals in the 13C-NMR spectra and the disappearance of the signals for the original hydroxyl groups. nih.gov

The ability to synthesize such functionalized long-chain dicarboxylic acids from a readily available bio-based monomer like 10,16-DHPA is a significant step towards developing greener and more sustainable chemical processes. mdpi.comnih.gov

Table 1: Oxidation of this compound

| Starting Material | Reagent | Main Product | Yield | Reference |

| This compound (1) | Pyridinium chlorochromate (PCC) | 7-Oxohexadecanedioic acid (5) | >70% | mdpi.comnih.gov |

Precursors for Specialized Esters and Polymers

The unique structure of this compound makes it an excellent candidate for the synthesis of specialized esters and biodegradable aliphatic polyesters. frontiersin.orgnih.gov These biopolymers are of great interest for applications in packaging, agriculture, and biomedicine due to their favorable properties and environmental compatibility. nih.govnih.gov

Polymerization of 10,16-DHPA can be achieved through several catalytic methods, including the use of lipases and ionic liquids. frontiersin.orgnih.gov Lipase-catalyzed polymerization, particularly with Candida antarctica lipase B (CAL-B), has been shown to be effective for both the direct polyesterification of the acid and the trans-esterification of its methyl ester derivative, methyl-10,16-dihydroxyhexadecanoate. nih.gov These enzymatic reactions typically yield linear polyesters, as confirmed by NMR and FT-IR analysis. nih.gov For instance, the polymerization of 10,16-DHPA using CAL-B at 60 °C in toluene can produce oligomers with a weight-average molecular weight (Mw) of 814 Da. nih.gov

Another innovative approach involves using Lewis acidic ionic liquids, such as choline chloride·2ZnCl₂, as catalysts. frontiersin.org This method has been used to polymerize 10,16-DHPA at temperatures between 80°C and 100°C, resulting in polyesters with varying physical properties. frontiersin.orgresearchgate.net At 80°C, the product is a powder, while at higher temperatures, more viscous materials are formed. frontiersin.orgresearchgate.net These reactions can lead to mainly linear polymers, although branching can occur at higher temperatures and longer reaction times. frontiersin.org

Furthermore, the dicarboxylic acid derived from 10,16-DHPA, 7-oxohexadecanedioic acid, can be polycondensed with diols like 1,8-octanediol to form novel bio-copolyesters. mdpi.com The enzymatic polycondensation using CAL-B has yielded a polyester with a weight-average molecular weight (Mw) of 2155.15. mdpi.com Beyond simple polymers, derivatives of 10,16-DHPA have also been used to synthesize dimers and trimers (both linear and branched), expanding the range of potential chemical structures and materials. nih.govresearchgate.net

Table 2: Polymerization of this compound and its Derivatives

| Monomer | Catalyst/Method | Solvent | Temperature (°C) | Resulting Polymer/Oligomer | Molecular Weight (Mw) | Reference |

| 10,16-DHPA | Candida antarctica lipase B (CAL-B) | Toluene | 60 | Poly(10,16-DHPA) | 814 Da | nih.gov |

| Methyl-10,16-DHHD | Candida antarctica lipase B (CAL-B) | Toluene | 60 | Poly(methyl-10,16-DHHD) | 982 Da | nih.gov |

| 10,16-DHPA | Choline chloride·2ZnCl₂ | - | 80-100 | Aliphatic Polyesters | Not specified | frontiersin.orgresearchgate.net |

| 7-Oxohexadecanedioic acid & 1,8-Octanediol | Candida antarctica lipase B (CAL-B) | Toluene | 60 | Polyester | 2155.15 Da | mdpi.com |

Q & A

Q. How can researchers differentiate positional isomers of dihydroxyhexadecanoic acids using advanced analytical techniques?

- Positional isomers (e.g., 8,16- vs. 10,16-DHPA) are distinguished via tandem MS/MS. For instance, 10,16-DHPA produces fragment ions at m/z 201 (C₁₀H₂₁O₂⁺) and m/z 115 (C₆H₁₁O₂⁺), corresponding to cleavage between C10 and C11 . High-resolution LC-MS (Q-TOF) with isotopic pattern matching further confirms molecular formula .

Q. What role does this compound play in environmental stress responses, and how can this be modeled experimentally?

- In Apostichopus japonicus (sea cucumber), exposure to pollutants like PBDEs alters 10,16-DHPA levels, implicating it in oxidative stress mitigation . Metabolomic profiling (e.g., UPLC-Q-Exactive HF-X) identifies dose-dependent regulation (p < 0.01, FDR-adjusted) in lipidomic pathways, suggesting its utility as a biomarker for ecotoxicology studies .

Methodological Resources

- Spectral Libraries : Reference NMR (¹³C: δ 173.5 ppm for COOH; δ 70–75 ppm for hydroxylated carbons) and MS/MS libraries for structural validation .

- Synthetic Protocols : Enzymatic oligomerization conditions (e.g., 40°C, 72h, toluene solvent) .

- Analytical Workflows : GC-MS after trimethylsilylation (TMS) derivatization; LC-MS/MS with HILIC columns for polar metabolite separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.